(R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
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Overview
Description
®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a compound that belongs to the class of amino acids with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Coupling Reagents: DCC, DIC, and other carbodiimides are commonly used for peptide bond formation.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptides: Coupling reactions with other amino acids result in the formation of peptides.
Scientific Research Applications
®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic synthesis processes.
Biology: In the study of protein structure and function through the synthesis of peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of various biochemical and pharmaceutical products
Mechanism of Action
The mechanism of action of ®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid or peptide .
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Another Boc-protected amino acid used in peptide synthesis.
®-3-((tert-Butoxycarbonyl)amino)butanoic acid: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness
®-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is unique due to its specific structure, which allows for the synthesis of peptides with particular sequences and properties. Its stability and reactivity make it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHTFNYHSOVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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